molecular formula C11H18N4O2 B7176732 N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-1-hydroxycyclopentane-1-carboxamide

N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-1-hydroxycyclopentane-1-carboxamide

Cat. No.: B7176732
M. Wt: 238.29 g/mol
InChI Key: YOZGHKTUMSYTBS-UHFFFAOYSA-N
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Description

N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-1-hydroxycyclopentane-1-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name

N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-1-hydroxycyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-8-13-14-9(15(8)2)7-12-10(16)11(17)5-3-4-6-11/h17H,3-7H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZGHKTUMSYTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CNC(=O)C2(CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-1-hydroxycyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and nitriles, under acidic or basic conditions.

    Attachment of the Triazole Ring to the Cyclopentane Moiety: This step involves the reaction of the triazole derivative with a cyclopentane derivative, such as cyclopentanone, in the presence of a suitable catalyst.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-1-hydroxycyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of various industrial products, including agrochemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-1-hydroxycyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes, resulting in the disruption of metabolic pathways and the inhibition of cell growth.

Comparison with Similar Compounds

N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-1-hydroxycyclopentane-1-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: A widely used antifungal agent.

    Voriconazole: Another antifungal agent with a broader spectrum of activity.

    Trazodone: An antidepressant that contains a triazole moiety.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other triazole derivatives.

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